4-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine
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Overview
Description
4-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a tert-butylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the reaction of piperazine with 4-tert-butylbenzenesulfonyl chloride to form 4-(4-tert-butylbenzenesulfonyl)piperazine. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
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Synthesis of the Pyridazine Intermediate: : The next step involves the formation of a pyridazine derivative. This can be achieved by reacting 3-chloropyridazine with the previously synthesized piperazine derivative under reflux conditions in a suitable solvent .
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Coupling with Morpholine: : The final step involves the coupling of the pyridazine intermediate with morpholine. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of sulfone derivatives .
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Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This can result in the formation of secondary amines .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings. Common reagents for these reactions include alkyl halides and acyl chlorides .
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine has several scientific research applications:
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Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit activity against various biological targets, including enzymes and receptors .
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Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules.
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Material Science: : The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 4-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
4-(4-Tert-butylbenzenesulfonyl)piperazine: A simpler analog lacking the pyridazine and morpholine rings.
Pyridazine Derivatives: Compounds with similar pyridazine structures but different substituents.
Morpholine Derivatives: Compounds containing the morpholine ring with various substituents.
Uniqueness
4-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine is unique due to its combination of three distinct rings (morpholine, pyridazine, and piperazine) and the presence of a tert-butylbenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C22H31N5O3S |
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Molecular Weight |
445.6 g/mol |
IUPAC Name |
4-[6-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C22H31N5O3S/c1-22(2,3)18-4-6-19(7-5-18)31(28,29)27-12-10-25(11-13-27)20-8-9-21(24-23-20)26-14-16-30-17-15-26/h4-9H,10-17H2,1-3H3 |
InChI Key |
GYRYVBYNOHTRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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